3-methyl-2-(4-phenylpiperazine-1-carbonyl)-6,7-dihydrobenzofuran-4(5H)-one
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Overview
Description
3-methyl-2-(4-phenylpiperazine-1-carbonyl)-6,7-dihydrobenzofuran-4(5H)-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzofuran core, a phenylpiperazine moiety, and a carbonyl group, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-2-(4-phenylpiperazine-1-carbonyl)-6,7-dihydrobenzofuran-4(5H)-one typically involves multiple steps, including the formation of the benzofuran core, the introduction of the phenylpiperazine group, and the addition of the carbonyl group. Common synthetic routes may involve:
Formation of Benzofuran Core: This can be achieved through cyclization reactions involving phenolic compounds and appropriate reagents.
Introduction of Phenylpiperazine Group: This step often involves nucleophilic substitution reactions where the phenylpiperazine moiety is introduced.
Addition of Carbonyl Group: This can be done through acylation reactions using reagents like acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3-methyl-2-(4-phenylpiperazine-1-carbonyl)-6,7-dihydrobenzofuran-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions may vary depending on the substituent being introduced, but common reagents include halides and bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3-methyl-2-(4-phenylpiperazine-1-carbonyl)-6,7-dihydrobenzofuran-4(5H)-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and receptor binding.
Industry: The compound can be used in the production of materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-methyl-2-(4-phenylpiperazine-1-carbonyl)-6,7-dihydrobenzofuran-4(5H)-one involves its interaction with molecular targets such as enzymes or receptors. The phenylpiperazine moiety is known to interact with various biological targets, potentially modulating their activity. The benzofuran core may also contribute to the compound’s overall biological activity by facilitating binding to specific sites.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazine-1-carbonyl)-6,7-dihydrobenzofuran-4(5H)-one: Lacks the methyl group at the 3-position.
3-methyl-2-(4-methylpiperazine-1-carbonyl)-6,7-dihydrobenzofuran-4(5H)-one: Has a methyl group on the piperazine ring instead of a phenyl group.
Uniqueness
The presence of both the phenylpiperazine moiety and the benzofuran core in 3-methyl-2-(4-phenylpiperazine-1-carbonyl)-6,7-dihydrobenzofuran-4(5H)-one makes it unique compared to similar compounds. This combination of structural features allows for diverse interactions with biological targets, potentially leading to unique biological activities.
Properties
IUPAC Name |
3-methyl-2-(4-phenylpiperazine-1-carbonyl)-6,7-dihydro-5H-1-benzofuran-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-14-18-16(23)8-5-9-17(18)25-19(14)20(24)22-12-10-21(11-13-22)15-6-3-2-4-7-15/h2-4,6-7H,5,8-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJGGEEOARNTSGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C(=O)CCC2)C(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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